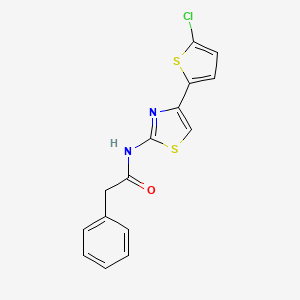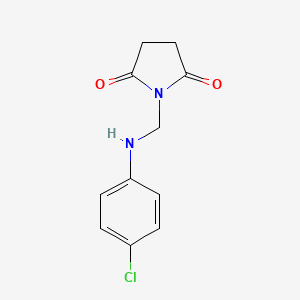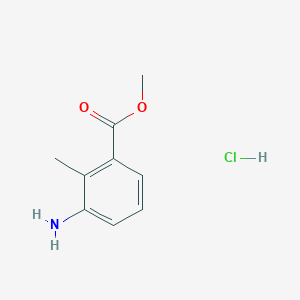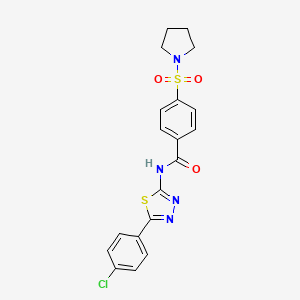
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-phenylacetamide
Vue d'ensemble
Description
The compound “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-phenylacetamide” is a complex organic molecule that contains several functional groups and structural features, including a chlorothiophene, a thiazole, and a phenylacetamide .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the appropriate chlorothiophene and thiazole precursors. These could then be coupled together using a suitable reaction, followed by the attachment of the phenylacetamide group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chlorothiophene ring, a thiazole ring, and a phenylacetamide group. These groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The chlorothiophene and thiazole rings might undergo various substitution reactions, while the amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structural features. For example, the presence of the chlorothiophene and thiazole rings might affect its solubility, stability, and reactivity .Mécanisme D'action
Target of Action
Similar compounds have been shown to have significant inhibitory activity against enzymes likeCOX-2 and 5-LOX . These enzymes play a crucial role in the inflammatory response, making them potential targets for anti-inflammatory drugs .
Mode of Action
It’s likely that it interacts with its targets (such as cox-2 and 5-lox) by binding to their active sites, thereby inhibiting their activity . This inhibition could lead to a decrease in the production of inflammatory mediators, resulting in an anti-inflammatory effect .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway , which is involved in the inflammatory response . By inhibiting COX-2 and 5-LOX, the compound could potentially reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . This would result in a reduction of inflammation and associated symptoms.
Pharmacokinetics
Similar compounds have been noted to have encouraging drug-like properties . This suggests that the compound could have good bioavailability, although further studies would be needed to confirm this.
Result of Action
The inhibition of COX-2 and 5-LOX enzymes by this compound could lead to a decrease in the production of pro-inflammatory mediators . This could result in a reduction of inflammation and associated symptoms, making the compound potentially useful as an anti-inflammatory drug .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-phenylacetamide in lab experiments include its potent and diverse biological activities, its synthetic accessibility, and its relatively low cost. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential to interact with other compounds and interfere with experimental results.
Orientations Futures
There are several future directions for research on N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-phenylacetamide, including:
1. Further studies on the mechanism of action of this compound in various biological systems, including cancer cells, neurons, and microbial pathogens.
2. Development of novel synthetic routes for the production of this compound and its analogs with improved biological activities and pharmacokinetic properties.
3. Investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer, neurological disorders, and infectious diseases.
4. Studies on the potential side effects and toxicity of this compound in vivo and in clinical trials.
5. Development of novel drug delivery systems for the targeted delivery of this compound to specific tissues and cells.
In conclusion, this compound is a synthetic compound that has shown great potential for therapeutic applications in various fields of medicine. Its diverse biological activities and synthetic accessibility make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop novel synthetic routes and drug delivery systems for its clinical use.
Applications De Recherche Scientifique
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-phenylacetamide has been widely studied for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. In infectious diseases, this compound has been shown to exhibit potent antimicrobial activity against various bacterial and fungal pathogens.
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c16-13-7-6-12(21-13)11-9-20-15(17-11)18-14(19)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLHMWOZFUANCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3406698.png)

![3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3406712.png)
![4-(7-Cyclopropyl-4-oxo-9-phenyl-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)benzonitrile](/img/structure/B3406714.png)
![(2E)-N,N-diethyl-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B3406724.png)



![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one](/img/structure/B3406745.png)
![Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B3406746.png)
![methyl 2-[(6-hydroxy-3-methyl-7-octyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate](/img/structure/B3406750.png)
![1-[4-(Dimethylamino)anilino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3406763.png)
![3-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3406780.png)
